Structural Differentiation: 3-Methyl Substitution vs. Des-Methyl Analog
The presence of the 3-methyl group on the pyridine ring represents the key structural differentiator from the closest purchasable analog, 5-(tert-Butylthio)-N-cyclopropylpyridin-2-amine (CAS 1355179-46-2), which lacks this substituent . In the CETP inhibitor patent family, the 3-position substitution is a critical determinant of activity, with methyl-substituted variants consistently demonstrating distinct potency profiles compared to unsubstituted analogs [1]. The 3-methyl group increases steric bulk and alters the electron density of the pyridine ring, which can modulate both target affinity and metabolic stability [1].
| Evidence Dimension | Pyridine ring substitution pattern |
|---|---|
| Target Compound Data | 3-methyl present (C13H20N2S, MW 236.38) |
| Comparator Or Baseline | Des-methyl analog: 5-(tert-Butylthio)-N-cyclopropylpyridin-2-amine (C12H18N2S, MW 222.35) |
| Quantified Difference | ΔMW = 14.03 Da (one methylene unit); structural difference at a position known to affect CETP inhibitory activity per patent SAR |
| Conditions | Structural comparison; CETP inhibition SAR context from US9199967 patent family |
Why This Matters
Procuring the des-methyl analog instead of the target compound introduces a structural modification at a pharmacologically critical position, with a high probability of significantly altered CETP inhibitory potency based on patent-derived SAR.
- [1] Boruah A, Alikunju S, Dr. Reddy's Laboratories Ltd. Substituted heterocyclic amine compounds as cholesteryl ester-transfer protein (CETP) inhibitors. US Patent 9,199,967 B2, 2015. Formula I encompasses 3-substituted pyridin-2-amines with demonstrable SAR at the 3-position. View Source
